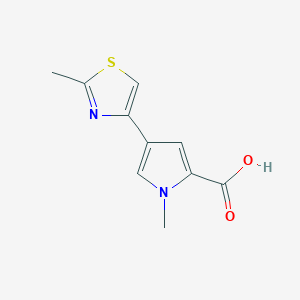
1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is a derivative of pyrrole and thiazole . It is a part of a class of compounds that are inhibitors of histone deacetylase (HDAC) and are useful for treating cellular proliferative diseases, including cancer . Further, these compounds are useful for treating neurodegenerative diseases, schizophrenia, and stroke among other diseases .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15N3O3S . The molecular weight of this compound is 293.3415 .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C13H15N3O3S . The molecular weight of this compound is 293.3415 .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Medicinal Applications
Synthesis and Biological Characterization : Research on N-acyl-thiazolidine-4-carboxylic acid derivatives, structurally similar to the compound , indicates their potential for influencing learning and memory processes through the central cholinergic system (É. S. Krichevskii et al., 2007). These findings suggest possible applications in neuromodulation and the treatment of cognitive disorders.
Novel Synthetic Pathways : The novel synthesis of pyrrolo[2,1-c][1,4]benzodiazocine ring systems, involving 1H-pyrrole-2-carbaldehyde, showcases advanced synthetic methodologies that could be adapted for the synthesis of complex molecules including the compound of interest (Konstantina Koriatopoulou et al., 2008). This could have implications for drug development and the synthesis of bioactive molecules.
Dipolar Cycloaddition for Heterocyclic Synthesis : Intramolecular dipolar cycloaddition techniques have been utilized to synthesize chiral pyrrolo[1,2-c]thiazoles, a process that might be relevant for generating derivatives of the compound under discussion for pharmacological evaluation (T. M. Pinho e Melo et al., 2002).
Aurora Kinase Inhibition for Cancer Therapy : The structural motif found in the compound of interest appears in the context of Aurora kinase inhibitors, suggesting potential applications in cancer treatment. Research on related compounds emphasizes the role of such molecules in targeted therapies (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity : Compounds with thiazole and pyrrole moieties have been evaluated for antimicrobial activity, indicating the potential of the compound to serve as a scaffold for developing new antimicrobial agents (Yahya Nural et al., 2018).
Mecanismo De Acción
The compound “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is an inhibitor of histone deacetylase (HDAC) and is useful for treating cellular proliferative diseases, including cancer . It is also useful for treating neurodegenerative diseases . Glutamate receptors play a crucial role in the central nervous system and are implicated in different brain disorders . They play a significant role in the pathogenesis of neurodegenerative diseases (NDDs) such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .
Propiedades
IUPAC Name |
1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-11-8(5-15-6)7-3-9(10(13)14)12(2)4-7/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHNTULTGNALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
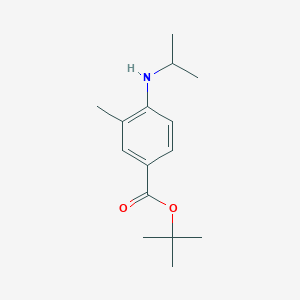
![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
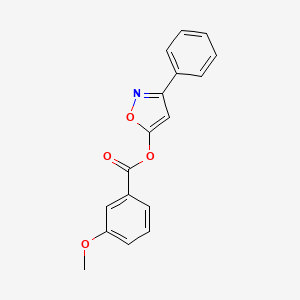
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2805806.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
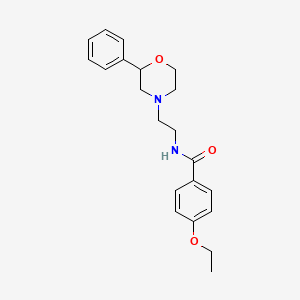
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)
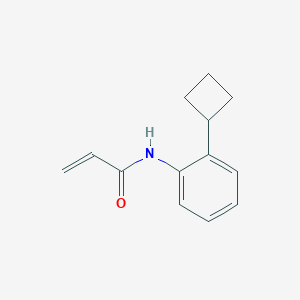
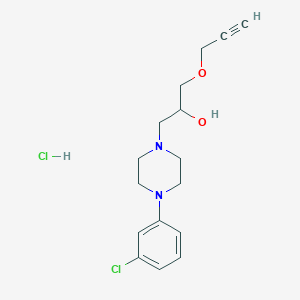
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2805814.png)
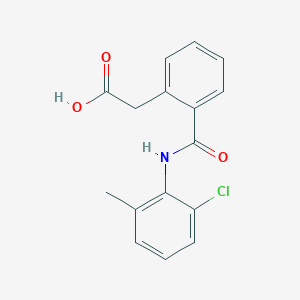
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)
